Cas no 113311-40-3 (1-(1H-benz[f]indol-1-yl)-Ethanone)
113311-40-3 structure
Product Name:1-(1H-benz[f]indol-1-yl)-Ethanone
CAS No:113311-40-3
MF:C14H11NO
MW:209.243243455887
CID:1099468
PubChem ID:13781690
Update Time:2025-04-20
1-(1H-benz[f]indol-1-yl)-Ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-benz[f]indol-1-yl)-Ethanone
- 1-benzo[f]indol-1-ylethanone
- 1H-Benz[f]indole, 1-acetyl-
- DTXSID60549309
- 1-(1H-Benzo[f]indol-1-yl)ethan-1-one
- 113311-40-3
-
- Inchi: 1S/C14H11NO/c1-10(16)15-7-6-13-8-11-4-2-3-5-12(11)9-14(13)15/h2-9H,1H3
- InChI Key: SYDZIQNZNZYLKS-UHFFFAOYSA-N
- SMILES: O=C(C)N1C=CC2C=C3C=CC=CC3=CC1=2
Computed Properties
- Exact Mass: 209.084063974g/mol
- Monoisotopic Mass: 209.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 22Ų
1-(1H-benz[f]indol-1-yl)-Ethanone Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
113311-40-3 (1-(1H-benz[f]indol-1-yl)-Ethanone) Related Products
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
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